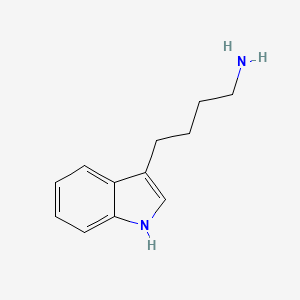

4-(1H-indol-3-yl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1H-indol-3-yl)butan-1-amine” is a compound that contains an indole moiety. Indole is a heterocyclic compound that is important in many biological compounds and has been found in many synthetic drug molecules . It binds with high affinity to multiple receptors, which makes it useful in developing new derivatives .

Synthesis Analysis

Indole derivatives have been synthesized using various methods. For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular weight of “4-(1H-indol-3-yl)butan-1-amine hydrochloride” is 224.73 . The InChI code is1S/C12H16N2.ClH/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12;/h1-2,6-7,9,14H,3-5,8,13H2;1H . Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The indole ring system is one of the most abundant and important heterocycles in nature, and new methodologies for the construction of this heteroaromatic ring continue to be developed .Physical And Chemical Properties Analysis

The physical form of “4-(1H-indol-3-yl)butan-1-amine hydrochloride” is a powder . It has a molecular weight of 224.73 .Scientific Research Applications

Antiviral Activity

Indole derivatives, including “4-(1H-indol-3-yl)butan-1-amine”, have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Properties

Indole derivatives have demonstrated anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Properties

Indole derivatives have shown potent anticancer activities against human colon cancer and lung cancer . The compounds 4h, 4b, 4c, 4i, and 4a, in particular, have demonstrated significant anticancer properties .

Anti-HIV Properties

Indole derivatives have also been found to possess anti-HIV properties. This makes them a valuable resource for the development of new therapeutic agents for HIV treatment .

Antioxidant Properties

Indole derivatives have demonstrated antioxidant properties. This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Antimicrobial Properties

Indole derivatives have shown antimicrobial properties, making them potentially useful in the treatment of various bacterial and fungal infections .

Antitubercular Properties

Indole derivatives have demonstrated antitubercular properties, which could be beneficial in the treatment of tuberculosis .

Agrochemical Applications

Some indole derivatives have been found to function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3). This makes them potentially useful in agrochemical applications .

Safety and Hazards

The safety information for “4-(1H-indol-3-yl)butan-1-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “4-(1H-indol-3-yl)butan-1-amine” and its derivatives could involve further exploration of their diverse biological activities and potential therapeutic applications . There is still room for improvement in the field of indole synthesis, particularly in terms of expanding the chemical space that is easily accessible .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-(1h-indol-3-yl)butan-1-amine, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, inducing cell apoptosis and arresting cells in the G2/M phase .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication processes .

Result of Action

Based on the known effects of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .

properties

IUPAC Name |

4-(1H-indol-3-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5,8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQBGZWAALHNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-3-yl)butan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2465876.png)

![3-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2465878.png)

![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2465894.png)

![3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465897.png)